Product packaging for 6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;chloride;hydrochloride(Cat. No.:CAS No. 23609-65-6)

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;chloride;hydrochloride

Cat. No.: B3421983
CAS No.: 23609-65-6
M. Wt: 381.3 g/mol
InChI Key: VVIZQGRJJPEJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinapyramine is an aminoquinaldine/quinoline-pyrimidine derivative and a bis-quaternary compound that has been used for decades as a primary chemotherapeutic agent against Trypanosoma evansi, the parasite responsible for the debilitating and often fatal disease Surra in equines and other animals . Its long-standing application provides a critical foundation for parasitology research, particularly in studying chemotherapeutic resistance and developing improved formulations. While its precise mechanism of action was historically unclear, recent gene expression studies have provided molecular insights. Treatment with Quinapyramine Methyl Sulphate (QPS) leads to significant down-regulation of arginine kinase 1 and calcium ATPase I mRNA in T. evansi, suggesting these pathways are central to its trypanocidal activity . This interference with energy metabolism and calcium ion homeostasis represents a key area for further investigation. Research into Quinapyramine also explores advanced delivery systems to overcome its limitations. Studies have successfully incorporated Quinapyramine Sulphate into solid lipid nanoparticles, demonstrating enhanced drug loading and sustained release profiles, which can improve therapeutic efficacy and reduce cytotoxicity in preclinical models . This compound is intended for research applications only, including studies on parasite biology, drug mechanism of action, resistance mechanisms, and the development of novel anti-parasitic formulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22Cl2N6 B3421983 6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;chloride;hydrochloride CAS No. 23609-65-6

Properties

CAS No.

23609-65-6

Molecular Formula

C17H22Cl2N6

Molecular Weight

381.3 g/mol

IUPAC Name

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;chloride;hydrochloride

InChI

InChI=1S/C17H20N6.2ClH/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16;;/h5-9,18H,1-4H3,(H2,19,20,21);2*1H

InChI Key

VVIZQGRJJPEJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N

Related CAS

20493-41-8 (Parent)

Origin of Product

United States

Molecular and Cellular Mechanisms of Quinapyramine Action

Hypothesized Mechanisms of Interaction with Parasite Cellular Processes

The trypanocidal action of Quinapyramine (B1195588) is thought to stem from its ability to interfere with fundamental cellular functions critical for parasite survival and proliferation. These proposed mechanisms, while not fully confirmed, provide a framework for understanding the compound's activity at the molecular level.

Interference with Nucleic Acid Synthesis Pathways

A primary hypothesized mechanism of action for Quinapyramine is its interference with the synthesis of nucleic acids, DNA and RNA, which are essential for cell replication and protein synthesis. While direct evidence specifically detailing Quinapyramine's interaction with trypanosomal DNA and RNA synthesis pathways is limited, the chemical structure of Quinapyramine, an aromatic diamidine, is similar to other trypanocides known to bind to DNA. This has led to the proposal that Quinapyramine may also interact with parasite DNA, potentially disrupting replication and transcription processes. Homologous recombination, a key DNA repair pathway in Trypanosoma brucei that is also involved in generating antigenic variation, could be a potential target. nih.gov However, further research is required to substantiate this hypothesis and to elucidate the specific molecular interactions involved.

Modulation of Cytoplasmic Ribosomal Function and Protein Synthesis

Another proposed mechanism of Quinapyramine action is the disruption of ribosomal function, leading to the inhibition of protein synthesis. Ribosomes are the cellular machinery responsible for translating messenger RNA (mRNA) into proteins, a process vital for all cellular activities. It is hypothesized that Quinapyramine may bind to ribosomal components, thereby interfering with the translation process. The ribosome of Trypanosoma cruzi has been shown to possess unique structural features, including a specific protein called KSRP (kinetoplastid-specific ribosomal protein) that is essential for parasite survival. cnrs.fr While there is no direct evidence of Quinapyramine binding to KSRP or other ribosomal components, the unique nature of the trypanosomal ribosome presents a plausible target for therapeutic intervention. Disruption of protein synthesis would have catastrophic consequences for the parasite, leading to a cessation of growth and eventual cell death.

Proposed Mitochondrial Accumulation and Bioenergetic Disruption

The mitochondrion of trypanosomes is a unique and essential organelle, making it an attractive target for chemotherapeutic agents. acs.orgresearchgate.net It is proposed that Quinapyramine may selectively accumulate within the parasite's mitochondrion, leading to a disruption of its bioenergetic functions. acs.org The single, large mitochondrion in these parasites displays significant morphological and functional differences from host mitochondria, offering a window for selective toxicity. acs.orgresearchgate.net

Key processes within the trypanosome mitochondrion, such as the regulation of mitochondrial calcium levels by the mitochondrial calcium uniporter (MCU), are essential for maintaining mitochondrial bioenergetics. nih.gov Disruption of these processes can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, cell death. nih.gov While direct evidence of Quinapyramine-induced mitochondrial accumulation and subsequent bioenergetic collapse is still forthcoming, the vital role of the mitochondrion in parasite survival supports this as a plausible mechanism of action.

Transcriptomic and Proteomic Responses to Quinapyramine Exposure

To better understand the cellular pathways affected by Quinapyramine, researchers have begun to investigate the global changes in gene and protein expression in trypanosomes following exposure to the drug. These transcriptomic and proteomic approaches provide valuable insights into the parasite's response to Quinapyramine and can help to identify key molecular targets.

Gene Expression Profiling in Trypanosoma Species upon Quinapyramine Challenge

Gene expression studies have been conducted to elucidate the anti-trypanosomal activity of Quinapyramine methyl sulphate. In one such study, the expression of several genes in Trypanosoma evansi was analyzed after exposure to the drug. This research provides a glimpse into the transcriptional remodeling that occurs within the parasite in response to Quinapyramine. The transcriptome of trypanosomes is known to be extensively remodeled during different life cycle stages, but it shows limited responsiveness to some external stimuli within a single life stage. bohrium.com However, the challenge with a potent drug like Quinapyramine can trigger significant changes in gene expression as the parasite attempts to counteract the drug's effects.

A study on Quinapyramine-resistance in Trypanosoma brucei evansi utilized Suppression Subtractive Hybridization (SSH) to identify cDNA fragments that were differentially expressed between resistant and sensitive strains. nih.gov This approach allows for the enrichment of genes that are either upregulated or downregulated in response to drug pressure, providing clues about the mechanisms of both drug action and resistance.

Identification of Differentially Expressed Genes and Proteins Associated with Quinapyramine Action

Following Quinapyramine exposure, specific genes and proteins have been identified as being differentially expressed, shedding light on the pathways perturbed by the drug. In studies of Quinapyramine-resistant Trypanosoma brucei evansi, several cDNA fragments were found to be either highly or lowly expressed. nih.gov

Table 1: Differentially Expressed cDNA Fragments in Quinapyramine-Resistant T. b. evansi

Expression Level Number of Fragments Notes
Low Expression 5 Three fragments shared the same sequence of 65 amino acids.

Data sourced from a study on Quinapyramine-resistance in Trypanosoma brucei evansi. nih.gov

In addition to transcriptomic changes, proteomic analyses have identified specific protein bands that may be involved in Quinapyramine resistance.

Table 2: Protein Bands Potentially Involved in Quinapyramine Resistance in T. b. evansi

Protein Band (kDa) Potential Role
15.79 Implicated in antrycide-resistance.

Data sourced from a study on Quinapyramine-resistance in Trypanosoma brucei evansi. nih.gov

Furthermore, the gene TbTA1 was found to be amplifiable from Quinapyramine-sensitive isolates but not from resistant isolates of T. b. evansi, suggesting its potential involvement in the drug's mechanism of action or in the development of resistance. nih.gov These findings from transcriptomic and proteomic studies, while still preliminary, are crucial in piecing together the complex puzzle of Quinapyramine's mode of action and the parasite's response to it. Further research in this area will be invaluable for the development of new and improved trypanocidal drugs.

Role of Specific Enzymes and Transport Proteins in Quinapyramine-Parasite Interaction

The efficacy of Quinapyramine against trypanosomes is significantly influenced by its interaction with specific parasitic enzymes and transport proteins. A key player in the uptake of Quinapyramine into the parasite is the P2 adenosine (B11128) transporter, also known as TbAT1. Research has indicated that the sensitivity of trypanosomes to Quinapyramine is linked to the function of this transporter. The loss or mutation of the gene encoding the TbAT1 transporter can lead to reduced drug uptake and, consequently, drug resistance.

In addition to transport proteins, certain enzymes within the parasite appear to be involved in the mechanism of Quinapyramine's trypanocidal action. A study on Trypanosoma evansi revealed that exposure to Quinapyramine led to a significant down-regulation of the messenger RNA (mRNA) expression of arginine kinase 1 and calcium ATPase I. nih.gov This suggests that these enzymes may be direct or indirect targets of Quinapyramine, and their inhibition could be a crucial aspect of the drug's anti-trypanosomal activity. nih.gov The potential involvement of these enzymes highlights a complex interaction between the compound and the parasite's metabolic and regulatory pathways.

Furthermore, resistance to Quinapyramine has been associated with alterations in the parasite's mitochondrial membrane potential, suggesting that proteins involved in maintaining mitochondrial function could also play a role in the drug's action and the development of resistance. researchgate.netnih.gov

Table 1: Key Proteins in Quinapyramine-Parasite Interaction

Protein Role in Parasite Implication in Quinapyramine Action
P2 adenosine transporter (TbAT1) Purine salvage Facilitates uptake of Quinapyramine into the parasite. Loss or mutation can confer resistance.
Arginine kinase 1 Phosphagen metabolism mRNA expression is significantly down-regulated upon Quinapyramine exposure, suggesting it may be a target. nih.gov
Calcium ATPase I Calcium transport mRNA expression is significantly down-regulated upon Quinapyramine exposure, indicating a potential role in the drug's mechanism. nih.gov
Mitochondrial proteins Energy metabolism, DNA replication Changes in mitochondrial membrane potential are linked to Quinapyramine resistance. researchgate.netnih.gov

Subcellular Localization and Intracellular Dynamics of Quinapyramine in Trypanosomes

Upon entering the trypanosome, Quinapyramine exhibits a specific subcellular localization, which is critical to its mode of action. Studies have indicated that the mitochondrion is a primary site of accumulation for this drug. This is supported by observations of Quinapyramine's co-localization with mitochondrial-specific dyes. The targeting of the mitochondrion is significant as this organelle is vital for the parasite's energy production and contains the kinetoplast, a network of circular mitochondrial DNA.

Within the mitochondrion, Quinapyramine is thought to exert its trypanocidal effects through multiple mechanisms. It is believed to interfere with DNA synthesis, a process essential for the replication of the kinetoplast DNA and, consequently, for cell division. researchgate.netnih.gov Additionally, there is evidence to suggest that Quinapyramine suppresses the activity of cytoplasmic ribosomes within the mitochondria, thereby inhibiting protein synthesis. researchgate.netnih.gov The accumulation and subsequent action of Quinapyramine within this specific organelle underscore the targeted nature of its anti-parasitic activity.

Table 2: Subcellular Localization and Action of Quinapyramine

Organelle Proposed Mechanism of Action Consequence for the Parasite
Mitochondrion Accumulation of the drug Disruption of mitochondrial function
Interference with kinetoplast DNA synthesis Inhibition of cell division and replication
Suppression of mitochondrial ribosomal activity Inhibition of essential protein synthesis

Investigation of Host-Parasite Molecular Interplay under Quinapyramine Influence

The molecular interplay between the host and the parasite during a trypanosome infection is a complex and dynamic process. While the direct molecular effects of Quinapyramine on the host are not well-documented, its impact on the parasite can indirectly influence this interaction. By targeting the parasite, Quinapyramine alters the signals and molecules the parasite presents to the host's immune system.

Research into the gene expression of T. evansi following exposure to Quinapyramine has provided insights into the parasite's response to the drug. A notable finding is the significant up-regulation of the gene encoding for trans-sialidase. nih.gov Trans-sialidase is a key virulence factor in trypanosomes, involved in processes that can modulate the host's immune response. The increased expression of this gene in response to Quinapyramine could represent a stress response by the parasite or an attempt to counteract the drug's effects and evade the host's clearing mechanisms.

Conversely, the same study noted the down-regulation of arginine kinase 1 and calcium ATPase I. nih.gov While the primary effect of this is on the parasite's viability, the reduction in the expression of these and other essential proteins would likely lead to a weakened parasite that is more susceptible to the host's immune defenses. The clearance of the parasites following successful Quinapyramine treatment leads to the resolution of the clinical and pathological signs in the host, such as anemia and organ damage, which are themselves the result of a complex host-parasite molecular interplay. nih.govdavidpublisher.com However, direct studies on how Quinapyramine modulates the host's gene expression, cytokine profiles, or cellular signaling pathways in the context of a trypanosome infection are currently limited.

Table 3: Parasite Gene Expression Changes under Quinapyramine Influence and Potential Impact on Host-Parasite Interplay

Gene Change in Expression Potential Implication for Host-Parasite Interplay
Trans-sialidase Up-regulated nih.gov May alter the parasite's interaction with host cells and immune evasion mechanisms.
ESAG8 Up-regulated nih.gov Potential alteration of host immune response.
Ribonucleotide reductase I Up-regulated nih.gov May be a compensatory response to DNA damage.
Ornithine decarboxylase Up-regulated nih.gov Could affect polyamine synthesis, which is crucial for parasite proliferation.
Topoisomerase II Up-regulated nih.gov Potential response to DNA replication stress.
Casein kinase I Up-regulated nih.gov May be involved in the parasite's stress response signaling.
Arginine kinase 1 Down-regulated nih.gov Weakens parasite's energy metabolism, making it more vulnerable to host defenses.
Calcium ATPase I Down-regulated nih.gov Disrupts calcium homeostasis in the parasite, potentially leading to cell death and clearance by the host.

Synthetic Methodologies and Structural Activity Relationship Studies of Quinapyramine

Chemical Synthesis Pathways for Quinapyramine (B1195588) and its Analogues

The synthesis of quinoline (B57606) derivatives, the core structure of quinapyramine, often involves building the heterocyclic ring system from simpler precursors. Methodologies for creating analogues frequently utilize multi-component reactions or sequential coupling strategies to introduce diversity. For instance, the synthesis of novel dihydropyrimidine (B8664642) derivatives incorporating a quinolinyl residue has been achieved by refluxing aromatic aldehydes, ethyl acetoacetate, and urea (B33335) or thiourea (B124793) in the presence of an acid catalyst. mdpi.com This approach allows for the variation of the aromatic aldehyde component to produce a library of analogues. mdpi.com

Another common strategy involves the modification of a pre-formed quinoline scaffold. For example, in the synthesis of other complex heterocyclic systems, a key intermediate like 4-(4-chlorothiophen-2-yl)thiazol-2-amine can be brominated and subsequently reacted with a cyclic amine, such as N-cyclohexylpiperazine. mdpi.com This intermediate is then coupled with a substituted acid to build the final molecule. mdpi.com For quinapyramine analogues, a similar strategy could involve coupling a functionalized quinoline with a substituted pyrimidine (B1678525) ring through a suitable linker. The synthesis of N-alkylpiperazine analogues, which can act as linkers, is often achieved through methods like nucleophilic substitution on alkyl halides, reductive amination, or the reduction of carboxyamides. mdpi.com These synthetic routes offer flexibility in modifying the linker and the terminal heterocyclic groups, enabling the exploration of structure-activity relationships. mdpi.com

Rational Design and Synthesis of Quinapyramine Derivatives

The rational design of quinapyramine derivatives is guided by an understanding of its mechanism of action and the desire to modulate its physicochemical and pharmacological properties. researchgate.net The process often involves a molecular hybridization strategy, combining known pharmacophoric fragments to create new chemical entities with potentially enhanced activity. nih.gov For example, the thienopyrimidine scaffold, known for its anti-parasitic properties, has been combined with diphenylmethylpiperazine groups to create novel antimalarial agents. nih.gov This approach leverages the established biological activity of different molecular fragments to design new, more potent compounds. nih.gov

A key aspect of rational design is the strategic modification of the lead compound to improve its interaction with the biological target and to optimize its metabolic stability. researchgate.net This can involve introducing groups that block metabolism, such as fluorine atoms or bulky t-butyl groups, or altering functional groups prone to oxidation. researchgate.net For quinoline-based compounds, quantum mechanics calculations and modeling can reveal close contacts between the drug and its target, such as the porphyrin ring in malaria parasites, guiding the design of derivatives with modulated activity. researchgate.net The synthesis of these rationally designed derivatives follows established organic chemistry pathways, often involving multi-step sequences to build the target molecule from commercially available starting materials. mdpi.commdpi.com For example, a novel series of thiosemicarbazone-containing quinazoline (B50416) derivatives was synthesized by reacting a key quinazoline intermediate with various thiosemicarbazide (B42300) derivatives, demonstrating a common approach to creating a library of related compounds for biological evaluation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinapyramine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. For scaffolds like quinapyramine, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are developed to understand the influence of steric, electrostatic, and hydrophobic features on the compound's therapeutic effect. nih.gov These models are built using a dataset of molecules with known activities and can be used to predict the potency of newly designed compounds. nih.govnih.gov

The process involves aligning the structures of a series of analogues and calculating various molecular descriptors. Statistical methods are then used to derive a mathematical equation that links these descriptors to the observed biological activity. nih.gov Rigorous validation using internal test sets and external evaluation sets is crucial to ensure the predictive power of the QSAR models. nih.gov Once validated, these models serve as powerful tools for the virtual screening of large chemical databases to identify new potential hits with novel scaffolds, prioritizing them for synthesis and experimental testing. nih.gov

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for a compound to interact with a specific biological target. For quinoline and related scaffolds, these key elements often include aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers. nih.govmdpi.com Aromatic rings are crucial for establishing interactions like π-π stacking with the target protein. mdpi.com

In the context of quinapyramine-like structures, the key pharmacophoric elements would likely include:

Two Aromatic/Heterocyclic Systems: The quinoline and pyrimidine rings, which are capable of various intermolecular interactions.

Cationic Centers: The quaternary ammonium (B1175870) groups are critical for electrostatic interactions.

A Linker: The amino group connecting the two ring systems, whose length and flexibility can be crucial for achieving the correct orientation in the binding site.

Specific Substituents: The amino and methyl groups on both rings, which contribute to the electronic and steric profile of the molecule.

Pharmacophore models can be developed from a set of active compounds and used to guide the design of new molecules that retain these critical features, thereby increasing the probability of discovering potent derivatives. nih.gov

Modifying substituents on the core scaffold is a fundamental strategy in medicinal chemistry to enhance biological activity and modulate pharmacological properties. mdpi.com The introduction of different functional groups on the aromatic rings of a lead compound can significantly alter its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with the target. mdpi.com

For quinoline and thienopyrimidine scaffolds, studies have shown that the nature and position of substituents play a critical role in their anti-parasitic activity. nih.gov For example, in one series of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, the presence of a trifluoromethyl (CF₃) group combined with a methoxy (B1213986) (OCH₃) group on a phenyl ring resulted in a favorable orientation that significantly increased inhibitory activity against P. falciparum. nih.gov This highlights how specific combinations of electron-withdrawing and electron-donating groups can fine-tune the molecule's properties for enhanced efficacy. nih.gov Similarly, initial structure-activity relationship studies on other complex molecules have shown that adding a trifluoromethyl group can boost activity more than 30-fold compared to an unsubstituted analogue. mdpi.com These findings underscore the power of substituent modification to optimize the potency of a drug scaffold.

Development of Novel Drug Delivery Systems for Quinapyramine

Novel drug delivery systems (NDDS) are being developed for quinapyramine to improve its therapeutic efficacy and reduce limitations associated with conventional formulations. ijpsjournal.commdpi.com These advanced systems aim to provide sustained and controlled release of the drug, which can maintain its concentration within the therapeutic window for an extended period. nrce.gov.in This approach offers several advantages, including the potential for reduced dosing frequency and enhanced patient compliance. nrce.gov.in By encapsulating quinapyramine, these systems can also protect the drug from degradation during transit, ensuring that the maximum therapeutic activity is achieved. nrce.gov.in Research has focused on various nanocarriers to achieve these goals, including polymeric nanoparticles and lipid-based systems. researchgate.netnih.gov

Encapsulation of quinapyramine sulfate (B86663) into nanoparticles represents a promising strategy for improved drug delivery. cabidigitallibrary.orgasm.org Various biocompatible and biodegradable polymers have been utilized to create these nanoformulations.

Polymeric Nanoparticles:

Chitosan-Mannitol Nanoparticles: Quinapyramine sulfate (QS) has been encapsulated into a nanomatrix of chitosan (B1678972), tripolyphosphate (TPP), and mannitol (B672) using an ionotropic gelation method. nih.gov The resulting nanoparticles (ChQS-NPs) were spherical, with a particle size of less than 100 nm and a positive surface charge of +36.4 mV. nih.gov This formulation is designed to provide sustained release and minimize the toxic effects of the drug. researchgate.netnih.gov

Sodium Alginate Nanoparticles: QS-loaded sodium alginate nanoparticles (QS-NPs) have been synthesized using an emulsion-crosslinking technique. nih.gov These particles were found to be smaller than 60 nm and demonstrated a high entrapment efficiency of 96.48%. nih.gov The release profile showed an initial burst effect followed by a slow, sustained release governed by a quasi-Fickian Higuchi diffusion mechanism. nih.gov

Lipid-Based Nanosystems:

Oil-Based Nanosuspension: To enhance long-term effects, QS was transformed into a hydrophobic ionic complex using sodium cholate. nih.gov This complex was then dispersed in thixotropically thickened olive oil to create a long-acting nanosuspension. nih.gov Pharmacokinetic studies of this formulation showed a significant increase in the drug's half-life (t½) and mean residence time (MRT). nih.gov

Solid Lipid Nanoparticles (SLNs): Another approach involves creating a hydrophobic ionic complex of quinapyramine sulphate with docusate (B154912) sodium (DS). This complex can then be loaded into solid lipid nanoparticles. One study reported QS-DS-SLNs with a particle size of approximately 250 nm and an entrapment efficiency of over 81%. researchgate.net

These encapsulation technologies effectively alter the pharmacokinetic profile of quinapyramine, offering a platform for developing safer and more effective treatments. nrce.gov.innih.gov

Table of Nanoparticle Formulation Characteristics

Formulation TypePolymer/LipidSynthesis MethodParticle Size (nm)Entrapment Efficiency (%)Key FindingReference
Chitosan-Mannitol NPsChitosan, TPP, MannitolIonotropic Gelation< 100Not SpecifiedProvides sustained release nih.gov
Sodium Alginate NPsSodium Alginate, Dioctyl-sodium-sulfosuccinateEmulsion-Crosslinking< 6096.48High entrapment and slow release nih.gov
Solid Lipid NPsPrecirolIonic Complexation~25081.26Based on hydrophobic ionic complex researchgate.net
Oil-Based NanosuspensionOlive Oil, Sodium CholateHydrophobic Ionic Complex DispersionNot SpecifiedNot Specified13.5-fold increase in half-life nih.gov

Controlled Release Kinetics and Physicochemical Characterization of Formulations

The development of controlled-release formulations for quinapyramine is driven by the need to mitigate the toxicity associated with conventional administration and to enhance its therapeutic efficacy through sustained drug delivery. nrce.gov.in Nano-encapsulation strategies, utilizing biodegradable polymers, have been a primary focus of research, allowing for modulated release and improved physicochemical properties. nrce.gov.inresearchgate.net

Physicochemical characterization is fundamental to understanding the behavior of these nanoformulations. Quinapyramine sulfate (QS) has been successfully encapsulated in various polymeric nanoparticles, including sodium alginate and chitosan-mannitol matrices. researchgate.netnih.gov Characterization of these nanoparticles has been performed using a suite of analytical techniques. For instance, quinapyramine sulfate-loaded sodium alginate nanoparticles (QS-NPs) were formulated using an emulsion-crosslinking method. researchgate.netresearchgate.net Morphological and structural analyses via zetasizer, scanning electron microscopy (SEM), atomic force microscopy (AFM), transmission electron microscopy (TEM), and Fourier transform infrared spectroscopy (FTIR) have been employed to determine key parameters. researchgate.netresearchgate.net Studies on chitosan-mannitol based nanoparticles (ChQS-NPs) also confirmed their well-ordered shape and size through TEM and AFM. nih.govresearchgate.net

The release kinetics of quinapyramine from these nanocarriers are crucial for predicting their in vivo performance. Formulations are designed to provide an initial burst release to achieve a therapeutic concentration, followed by a sustained release to maintain it over an extended period. nrce.gov.inresearchgate.net One study on QS-loaded sodium alginate nanoparticles demonstrated this biphasic release pattern. researchgate.netresearchgate.net The release data for this formulation was analyzed using various kinetic models, which indicated that the release mechanism aligns with a quasi-Fickian Higuchi diffusion model. researchgate.netresearchgate.net This suggests that the drug release is primarily controlled by diffusion through the porous nanoparticle matrix, where the rate slows as the concentration gradient decreases over time. researchgate.net The Korsmeyer-Peppas model is often used to further elucidate the transport mechanism; for a cylindrical tablet, a release exponent 'n' value of ≤ 0.45 corresponds to a Fickian diffusion mechanism. researchgate.net

FormulationPolymer MatrixParticle SizeEntrapment EfficiencyDrug LoadingRelease Mechanism
QS-NPsSodium Alginate<60 nm96.48%3.70%Quasi-Fickian Higuchi Diffusion researchgate.netresearchgate.net
ChQS-NPsChitosan-MannitolData not specifiedData not specifiedData not specifiedQuasi-Fickian Higuchi Diffusion researchgate.net

Biocompatibility and Cellular Uptake Mechanisms of Quinapyramine Nanocarriers

The clinical viability of any drug delivery system is contingent upon its biocompatibility. For quinapyramine, which can cause severe local and systemic reactions, encapsulating it within biocompatible nanocarriers is a key strategy to improve its safety profile. nih.govasm.org Polymeric nanoparticles formulated from materials like chitosan and sodium alginate are often selected due to their biodegradable and non-toxic nature. nrce.gov.inresearchgate.net

Studies have demonstrated that nanoformulations of quinapyramine are significantly less toxic than the free drug. Research on quinapyramine sulfate-loaded chitosan-mannitol nanoparticles (ChQS-NPs) revealed dose-dependent effects on biosafety in mammalian cells, with the nanoformulation being absolutely risk-free at effective therapeutic doses. nih.govasm.orgnih.gov Cytotoxicity assays, such as the MTT assay, have been used to quantify this difference. In one study, the 50% cytotoxic concentration (CC50) for ChQS-NPs was found to be substantially higher than that of conventional quinapyramine sulfate, indicating a much broader in vivo safety margin for the nanoformulation. nih.gov Similarly, quinapyramine sulfate-loaded sodium alginate nanoparticles (QS-NPs) were also found to be much less toxic than the free drug. researchgate.net

Compound50% Cytotoxic Concentration (CC50)Cell Line
Quinapyramine Sulfate (QS)848.33 µg/mlMammalian Cells nih.gov
ChQS-NPs1,336.54 µg/mlMammalian Cells nih.gov
QS-NPsLess toxic than QS (specific value not provided)Vero Cells researchgate.netresearchgate.net

The efficacy of nanocarriers is also dependent on their ability to be internalized by target cells. The cellular uptake of nanoparticles is a complex process governed by their physicochemical properties (e.g., size, shape, surface charge) and the specific cell type. researchgate.netnih.gov Several endocytotic pathways are involved in nanoparticle internalization, including phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.govbeilstein-journals.org

While the precise cellular uptake mechanisms for quinapyramine nanocarriers have not been extensively detailed in published research, general principles of nanoparticle internalization apply. Nanoparticles can enter cells through various phagocytotic or non-phagocytotic pathways. researchgate.net The route of entry is critical as it determines the subsequent intracellular fate of the drug, such as whether it is released into the cytoplasm or trafficked to lysosomes where it may be degraded. researchgate.net For instance, clathrin-mediated endocytosis involves the formation of clathrin-coated pits that invaginate to form vesicles, a process often initiated by ligand recognition on the cell surface. nih.gov Caveolae-mediated endocytosis is another common pathway. beilstein-journals.org The small size of the quinapyramine nanoparticles (<60 nm for QS-NPs) and their hydrophilic surface properties would theoretically favor non-phagocytotic uptake pathways, helping to avoid rapid clearance by the immune system. researchgate.netresearchgate.net Further research is required to specifically identify the internalization pathways utilized by different quinapyramine nanoformulations, which would enable more precise targeting and optimization of these drug delivery systems.

Mechanisms and Epidemiology of Quinapyramine Resistance in Trypanosomes

Molecular Basis of Quinapyramine (B1195588) Resistance Phenotypes

The development of resistance to quinapyramine in trypanosomes is a multifactorial process involving several molecular and cellular alterations. These changes collectively reduce the susceptibility of the parasite to the drug's trypanocidal effects.

Evidence suggests that variations in the parasite's mitochondrial membrane potential are a key factor in quinapyramine resistance frontiersin.org. The mitochondrion is a primary target for many trypanocidal drugs, and any subtle changes in its membrane potential can lead to multidrug resistance. It is probable that most of these drugs, including quinapyramine, have a mitochondrial target. Therefore, a slight variation in the potential of the parasite's mitochondrial membrane can contribute to the resistance phenotype.

The uptake of quinapyramine and other related trypanocides is mediated by specific transporters on the parasite's surface. The P2/TbAT1 transporter, an aminopurine transporter, is implicated in the transport of diamidine and melaminophenyl arsenical drugs into trypanosomes frontiersin.org. Due to the high level of cross-resistance observed between quinapyramine, diminazene (B1218545), isometamidium (B1672257), and homidium, it is speculated that quinapyramine resistance may be, at least in part, related to the TbAT1 transporter.

Further supporting this, studies on quinapyramine-resistant Trypanosoma evansi strains in China reported the loss of the P2/TevAT1 gene in a resistant isolate. While this correlation does not definitively prove a functional link for the P2 transporter in quinapyramine accumulation, it provides a strong indication of its involvement. Quinapyramine has been shown to be a moderate affinity inhibitor of the P2/TbAT1 transporter.

Efflux pumps are transmembrane proteins that actively transport various substrates, including drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. In protozoan parasites, ATP-binding cassette (ABC) transporters have been associated with multidrug resistance nih.gov. These proteins use the energy from ATP hydrolysis to pump xenobiotics out of the cell.

While the direct involvement of specific efflux pumps in quinapyramine resistance is not yet fully elucidated, it is a plausible mechanism contributing to reduced drug accumulation. However, in one study, a stock of T. b. brucei resistant to both diminazene aceturate and quinapyramine sulfate (B86663) did not have its resistance phenotype reversed by verapamil, a known inhibitor of ABCB1 transporters, suggesting that this specific transporter may not be involved in the resistance mechanism of this particular strain mdpi.com. Further research is needed to identify and characterize the specific efflux pumps that may contribute to quinapyramine resistance in different trypanosome species.

Genetic alterations are a fundamental basis for the development of drug resistance. In the context of quinapyramine resistance, specific genetic changes have been identified. As mentioned previously, the loss of the gene encoding the P2 transporter (termed TbTA1 in the study) has been observed in a quinapyramine-resistant isolate of T. b. evansi nih.gov. This gene could be amplified from quinapyramine-sensitive isolates but not from the resistant ones, indicating a clear genetic difference nih.gov.

Furthermore, studies on T. evansi isolates from regions with high drug pressure have shown a homogeneity in their molecular karyotypes. In Eastern Sudan, where camels were under continuous prophylactic treatment with quinapyramine, the T. evansi isolates displayed a single karyotype pattern internationalscholarsjournals.org. In contrast, isolates from Western Sudan, where treatment was administered to individual confirmed cases, showed diverse karyotype patterns internationalscholarsjournals.org. This suggests that sustained drug pressure can select for a specific, resistant genotype, leading to a reduction in genetic diversity within the parasite population. The occurrence of karyotype homogeneity in field situations with extensive anti-trypanosomal drug use may infer the existence of drug-resistant trypanosomes internationalscholarsjournals.org.

Cross-Resistance Patterns of Quinapyramine with Other Trypanocides

A significant concern in the management of trypanosomiasis is the development of cross-resistance, where resistance to one drug confers resistance to other, often chemically related, compounds. Quinapyramine exhibits considerable cross-resistance with other commonly used trypanocides.

Induction of a 40-fold increase in resistance to quinapyramine in a clone of Trypanosoma congolense was associated with an 8-fold increase in resistance to isometamidium, a 28-fold increase to homidium, and a 5.5-fold increase to diminazene nih.gov. This extensive cross-resistance has significant clinical implications, as the development of resistance to quinapyramine can severely limit the therapeutic options available for treating infected animals.

Trypanocidal Drug Fold Increase in Resistance in Quinapyramine-Resistant T. congolense
Isometamidium8-fold
Homidium28-fold
Diminazene5.5-fold

This table summarizes the cross-resistance patterns observed in a quinapyramine-resistant clone of Trypanosoma congolense.

Molecular Epidemiology of Quinapyramine Resistance in Trypanosome Populations

The molecular epidemiology of quinapyramine resistance involves studying the distribution and dynamics of resistance-conferring genetic markers in natural trypanosome populations. Such studies are essential for monitoring the spread of resistance and for informing control strategies.

In Sudan, a study comparing T. evansi isolates from camels in two different regions provided insights into the impact of drug pressure on the genetic structure of the parasite population. In Eastern Sudan, where there was continuous prophylactic use of quinapyramine, the isolates exhibited a homogeneous karyotype, suggesting the selection of a single resistant strain internationalscholarsjournals.org. In contrast, in Western Sudan, where drug use was less intense, the isolates displayed a greater diversity of karyotypes internationalscholarsjournals.org. This indicates that intense drug pressure can lead to the clonal expansion of resistant genotypes.

In China, studies on T. b. evansi have also contributed to the understanding of the molecular basis of quinapyramine resistance. Research identified the loss of the TbTA1 gene in a quinapyramine-resistant isolate, providing a potential molecular marker for resistance in this region nih.gov. These findings highlight the importance of molecular surveillance to track the emergence and spread of specific resistance mechanisms in different geographical areas. The identification of such molecular markers is a critical step towards the development of rapid diagnostic tools for resistance, which would enable more effective and targeted treatment strategies.

Karyotype Homogeneity as a Marker of Drug Resistance

Molecular karyotyping, particularly through pulsed-field gel electrophoresis (PFGE), has emerged as a significant epidemiological tool for studying drug resistance in trypanosomes. Research on Trypanosoma evansi isolates has demonstrated a strong correlation between the intensity of trypanocidal drug use and the genetic homogeneity of the parasite population, as reflected in their karyotype patterns. academicjournals.org

A study comparing T. evansi isolates from camels in Eastern and Western Sudan provided key insights into this phenomenon. In Eastern Sudan, where camels were under continuous prophylactic treatment with quinapyramine, the T. evansi isolates were found to have a single, uniform karyotype pattern. academicjournals.org In contrast, isolates from Western Sudan, where management involved individual treatment of clinically apparent cases, displayed diverse and heterogeneous karyotype patterns. academicjournals.org

Table 1: Karyotype Patterns of T. evansi Isolates Under Different Quinapyramine Treatment Regimens

Region Treatment Strategy Observed Karyotype Pattern Inference
Eastern Sudan Continuous Prophylactic Quinapyramine Homogeneous (Single Pattern) Selection for a drug-resistant strain academicjournals.org

Genotypic and Phenotypic Characterization of Resistant Strains

The development of quinapyramine resistance is phenotypically characterized by a significant increase in the concentration of the drug required to eliminate the parasite and is often accompanied by cross-resistance to other trypanocidal agents. nih.govnih.govasm.org Laboratory studies involving the in vivo derivation of a quinapyramine-resistant clone of Trypanosoma congolense (IL 1180) demonstrated this phenomenon clearly. nih.govnih.govdocumentsdelivered.com Over a period of 208 days of repeated subcurative treatments, the 50% curative dose (CD50) for the resistant derivative increased to over 9.6 mg/kg, a more than 40-fold increase compared to the parental clone's CD50 of 0.23 mg/kg. nih.govnih.govdocumentsdelivered.comresearchgate.net

This induced resistance to quinapyramine was not an isolated trait. The resistant T. congolense strain exhibited significant cross-resistance to other structurally related trypanocides. nih.govasm.org This included an 8-fold increase in resistance to isometamidium, a 28-fold increase to homidium, and a 5.5-fold increase to diminazene. nih.govnih.govresearchgate.net The cross-resistance to homidium and diminazene was also confirmed in goats. nih.govasm.org Such high levels of cross-resistance suggest that the mechanisms underlying resistance may be shared among these compounds. nih.govresearchgate.net

From a genotypic standpoint, the precise molecular mechanisms of quinapyramine resistance are not fully elucidated. nih.govresearchgate.net However, based on the extensive cross-resistance observed with compounds like diminazene and isometamidium, it is speculated that the mechanism may be linked to alterations in drug transporters, such as the P2/TbAT1 purine transporter. nih.gov Loss or mutation of such transporters is a known resistance mechanism for other drugs, as it limits the accumulation of the compound within the parasite cell. frontiersin.org

An important phenotypic characteristic of these resistant strains is their retained fitness for transmission. The quinapyramine-resistant T. congolense clones were able to undergo full cyclical development in the tsetse fly vector, Glossina morsitans centralis, with mature infection rates of 39.6% and 23.9%. nih.govnih.govasm.orgresearchgate.net This demonstrates that the acquisition of high-level drug resistance did not compromise the parasite's ability to be transmitted, ensuring the potential for epidemiological spread of resistant strains. nih.govasm.orgresearchgate.net

Table 2: Phenotypic Resistance Profile of a Laboratory-Derived Quinapyramine-Resistant T. congolense Clone

Compound Fold Increase in Resistance (Compared to Parental Clone)
Quinapyramine ~40-fold nih.govnih.govresearchgate.net
Isometamidium 8-fold nih.govnih.govresearchgate.net
Homidium 28-fold nih.govnih.govresearchgate.net

Evolution and Selection Pressure Dynamics of Quinapyramine Resistance in Trypanosome Species

The evolution of quinapyramine resistance in trypanosome populations is a direct consequence of selection pressure exerted by the use of the drug. mdpi.com Field and laboratory evidence demonstrates that the intensity, duration, and consistency of this pressure are critical factors in the emergence and fixation of resistant traits within a parasite population. mdpi.comnih.gov

In regions with intensive livestock farming where quinapyramine is used continuously for prophylaxis, a strong and constant selection pressure is applied. academicjournals.org This environment rigorously selects for trypanosomes that can survive drug exposure, leading to the rapid evolution and dominance of resistant strains. The resulting genetic landscape is one of homogeneity, as seen in the uniform karyotypes of T. evansi in Eastern Sudan. academicjournals.org This process effectively purges drug-sensitive parasites from the population, allowing the resistant clone to proliferate.

Conversely, where drug pressure is intermittent or less intense—for example, when only clinically sick animals are treated—the evolutionary dynamics are different. In these scenarios, drug-sensitive trypanosomes can persist and reproduce, maintaining genetic diversity (and thus karyotype heterogeneity) within the population. academicjournals.org However, even inconsistent or inadequate dosing contributes to the selection of resistant parasites over time. nih.govmdpi.com The development of drug resistance in trypanosomes through increased drug pressure has been demonstrated both in vivo and in vitro. nih.gov

The stability of the resistance phenotype can also be influenced by the consistency of the selection pressure. nih.gov Some studies suggest that observed drug resistance may not be permanent and can fluctuate over time if the selective drug pressure is inconsistent, which can be influenced by the availability and usage patterns of trypanocides among livestock owners. nih.gov

Furthermore, the acquisition of quinapyramine resistance is often associated with cross-resistance to other trypanocides, which complicates control strategies. asm.orgnih.gov The fact that resistance does not impair the parasite's ability to be transmitted by vectors means that once selected, these resistant strains can be readily disseminated, posing a significant challenge to the sustainable control of animal trypanosomiasis. nih.govasm.orgresearchgate.net

Advanced Analytical and Bioanalytical Methodologies for Quinapyramine Research

Chromatographic Techniques for Quinapyramine (B1195588) Detection and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the precise detection and quantification of Quinapyramine in diverse samples, ranging from raw materials to biological fluids.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods are widely utilized for the quantitative analysis of Quinapyramine due to their high sensitivity, selectivity, and speed. These methods typically involve separating Quinapyramine from other components in a sample using a stationary phase (e.g., C18 column) and a mobile phase, followed by detection.

A common approach involves reverse-phase HPLC, often coupled with UV-Visible detection. For instance, a validated HPLC method for Quinapyramine sulfate (B86663) (QS) in rabbit plasma employs a C18 column with a mobile phase consisting of a gradient mixture of water, acetonitrile, and formic acid, with detection at 296 nm researchgate.net. This method has demonstrated the ability to quantify QS at concentrations as low as 1.7 ng/mL researchgate.net. In other applications, HPLC with UV or fluorescence detection is used after solid-phase extraction for detecting Quinapyramine in animal tissues gla.ac.uk. Quality control of drug samples also frequently involves HPLC testing aau.edu.et.

Table 1: Representative HPLC Method Parameters for Quinapyramine

ParameterDescriptionReference
Technique High-Performance Liquid Chromatography (HPLC) researchgate.net
Column Type Inertsil ODS C18, 5 µm (150 x 4.6 mm) researchgate.net
Mobile Phase Linear gradient from 40% H₂O/60% Acetonitrile/0.1% Formic Acid over 5 min researchgate.net
Flow Rate 1 mL/min researchgate.net
Detection UV-Visible Spectrophotometry at 296 nm researchgate.net
Lower Limit of Quantification (LLOQ) 1.7 ng/mL (in rabbit plasma) researchgate.net
Sample Preparation Solid-phase extraction and pre-concentration on silica (B1680970) gel columns (for tissue analysis) gla.ac.uk
Sample Volume Up to 10 mL (serum) gla.ac.uk

Method Development and Validation for Biological Matrices

Developing and validating analytical methods for biological matrices like plasma or serum is critical for pharmacokinetic studies and therapeutic drug monitoring. These validation processes ensure the method is accurate, precise, specific, linear, and robust.

Method development for Quinapyramine in biological samples involves optimizing parameters such as sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), mobile phase composition, column selection, and detector settings to achieve adequate separation and sensitivity. Validation typically follows established guidelines, such as those from the US Food and Drug Administration (FDA), which include assessing linearity, accuracy, precision, specificity, limit of detection (LOD), LLOQ, and stability researchgate.net. Studies have demonstrated high recoveries (e.g., 71.45% to 90.23%) for Quinapyramine in plasma within specific concentration ranges, indicating the reliability of developed bioanalytical methods researchgate.net.

Spectroscopic Approaches in Quinapyramine Characterization

Spectroscopic techniques provide essential information about the chemical structure, purity, and interactions of Quinapyramine and its formulations.

UV-Visible Spectrophotometry Applications

UV-Visible (UV-Vis) spectrophotometry is a fundamental analytical tool that measures the absorption of ultraviolet and visible light by a substance. For Quinapyramine, UV-Vis spectrophotometry is often employed as a detection method in HPLC analyses, as mentioned previously, with characteristic absorption peaks utilized for quantification researchgate.net. Beyond detection, UV-Vis spectroscopy can also be used to assess the purity of Quinapyramine samples and to study its interactions with other molecules or its behavior in different formulations, such as its UV-protection ability when incorporated into materials researchgate.netslideshare.net.

Fourier Transform Infrared Spectroscopy (FTIR) for Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and confirming the molecular structure of compounds. It works by measuring the absorption of infrared radiation, which causes molecular vibrations.

FTIR analysis has been extensively used to characterize Quinapyramine formulations, such as nanoparticles. It confirms the successful encapsulation of Quinapyramine sulfate within matrices like chitosan (B1678972) nanoparticles by identifying characteristic peaks associated with both the drug and the carrier material researchgate.netresearchgate.netdypatilunikop.orgresearchgate.net. FTIR studies have identified various functional groups present, including C=C, CH₂-OH, C–O, C-S, N–H, CN, CH, and OH, providing insights into the chemical interactions and the integrity of the Quinapyramine molecule within the formulation researchgate.net.

Table 2: Functional Groups Identified by FTIR Spectroscopy in Quinapyramine Formulations

Functional GroupCharacteristic Peaks (Wavenumber, cm⁻¹)Significance in Quinapyramine FormulationsReference
C=C~1600-1680Aromatic ring vibrations researchgate.net
CH₂-OH~1000-1260Alcohol/hydroxyl group researchgate.net
C–O~1000-1300Ester or ether linkages researchgate.net
C-S~600-800Thioether or related sulfur bonds researchgate.net
N–H~3300-3500Amine or amide groups researchgate.net
CN~2210-2260Nitrile group researchgate.net
CH~2850-3000Alkane C-H stretching researchgate.net
OH~3200-3600Hydroxyl group researchgate.net

Microscopy and Imaging Techniques for Quinapyramine Formulations

Microscopy and imaging techniques are vital for visualizing the physical characteristics, morphology, and structural integrity of Quinapyramine formulations, particularly nanoformulations.

Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are routinely employed. SEM provides high-resolution images of the surface topography and morphology of formulations researchgate.netresearchgate.netresearchgate.netresearchgate.netpreprints.org. TEM offers ultra-high resolution, enabling the visualization of internal structures and fine details of nanoparticles, often under contrast imaging modes researchgate.netresearchgate.netresearchgate.netresearchgate.net. AFM can also reveal surface morphology and nanoscale features, often operating in tapping or non-contact modes researchgate.netresearchgate.net. These techniques are crucial for assessing particle size, shape, uniformity, and surface properties, which directly influence the performance and stability of Quinapyramine delivery systems researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Compound List:

Quinapyramine

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are instrumental techniques for visualizing and characterizing the morphology and surface features of materials at the nanoscale. TEM provides high-resolution images of the internal structure of samples by transmitting electrons through an ultra-thin specimen. In contrast, SEM scans the surface of a sample with an electron beam, detecting scattered or secondary electrons to generate images that reveal surface topography and composition thermofisher.commeasurlabs.com.

Table 1: Morphological Characterization of Quinapyramine Nanoparticles via TEM and SEM

TechniqueSample TypeObserved MorphologySize RangeKey FindingsCitation(s)
TEMQS-NPsSpherical< 60 nmWell-ordered shape, detailed internal structure visualization nih.gov
TEMChQS-NPsSpherical< 100 nmUniform spherical shape, morphology assessment nih.gov
SEMQS-NPsSphericalNot specifiedSurface morphology assessment nih.govresearchgate.net
SEMChQS-NPsSphericalNot specifiedSurface topography and size distribution nih.gov

Atomic Force Microscopy (AFM) for Nanoparticle Characterization

Atomic Force Microscopy (AFM) offers a high-resolution, three-dimensional (3D) surface imaging capability, making it an invaluable tool for characterizing nanoparticles and nanomaterials. Unlike TEM and SEM, AFM probes the surface of a sample using a physical tip, allowing for the measurement of topographical features, surface texture, and even mechanical properties at the nanoscale azooptics.comazonano.com. This technique provides quantitative data on particle size, shape, and surface roughness, which are critical parameters for understanding nanoparticle behavior and performance.

Studies employing AFM for Quinapyramine nanoparticle formulations, such as QS-NPs and ChQS-NPs, have confirmed the spherical morphology and provided detailed insights into their size distribution and surface topology nih.govnih.gov. AFM's ability to generate 3D surface maps is particularly useful for assessing the uniformity and physical characteristics of nanoparticles, complementing the information obtained from TEM and SEM nih.govazooptics.comazonano.com. The resolution of AFM enables the characterization of nanoparticles with dimensions as small as 6 nm azonano.com.

Table 2: Nanoparticle Characterization using Atomic Force Microscopy (AFM)

TechniqueSample TypeCharacterized PropertyFindingsCitation(s)
AFMQS-NPsSize and MorphologySpherical shape, particle sizes < 60 nm nih.gov
AFMChQS-NPsSize and MorphologySpherical shape, particle sizes < 100 nm nih.gov
AFMNanoparticlesSurface TopologyHigh-resolution 3D surface imaging, size distribution nih.govazooptics.comazonano.com

Bioanalytical Assay Development for In Vitro and Ex Vivo Quinapyramine Studies

The development of sensitive and specific bioanalytical assays is paramount for quantifying Quinapyramine in biological matrices, which is essential for pharmacokinetic studies, efficacy evaluations, and understanding its behavior in both in vitro and ex vivo experimental settings. High-Performance Liquid Chromatography (HPLC), often coupled with UV-Visible (UV-VIS) detection or Mass Spectrometry (MS), is a widely employed technique for this purpose nih.govresearchgate.netnebiolab.comwuxiapptec.com.

Research has established HPLC methods for the determination of Quinapyramine in animal plasma and serum. For instance, sensitive HPLC analytical methods have been developed for detecting Quinapyramine in bovine serum or plasma, with detection limits ranging between 3 and 20 ng per milliliter of serum nih.gov. Another study detailed an HPLC-UV/VIS method for quantifying Quinapyramine sulfate in rabbit plasma, achieving a limit of quantification as low as 1.7 ng/mL, utilizing reverse-phase chromatography with specific mobile phase gradients and a detection wavelength of 296 nm researchgate.net. These methods are critical for accurately measuring drug concentrations in biological samples, thereby supporting in vitro cell-based assays and ex vivo tissue studies. General principles of bioanalytical assay development emphasize method validation, selectivity, accuracy, precision, and stability to ensure reliable data generation, often adhering to Good Laboratory Practice (GLP) guidelines nebiolab.comeuropa.euadvinus.com.

Table 3: Bioanalytical Assay Methods for Quinapyramine Quantification in Biological Matrices

MethodSample MatrixDetection LimitDetection Wavelength (if applicable)Key Features / NotesCitation(s)
HPLCBovine Serum/Plasma3-20 ng/mLNot specifiedSensitive analysis for trypanocidal drugs nih.gov
HPLC-UV/VISRabbit Plasma1.7 ng/mL296 nmReverse-phase chromatography, linear gradient researchgate.net

In Vitro and Ex Vivo Research Models for Quinapyramine Studies

Trypanosome Cell Culture Systems for Quinapyramine (B1195588) Susceptibility and Mechanism Studies

In vitro cultivation of trypanosomes provides a controlled environment to evaluate the direct effects of quinapyramine on parasite viability and growth. These systems are crucial for determining drug sensitivity profiles and exploring potential mechanisms of action.

Determination of Half-Maximal Inhibitory Concentration (IC50) in Parasite Lines

The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a drug against a biological target, such as a parasite population. It represents the concentration of the drug required to inhibit the growth or viability of the target organism by 50%. Studies have established IC50 values for quinapyramine against various Trypanosoma species and isolates, revealing variations that can be attributed to strain differences or the development of resistance.

Table 1: Quinapyramine IC50 Values in Trypanosome Lines

Trypanosome Species/IsolateIC50 Value (nM)IC50 Value (ng/mL)Reference
T. evansi (various isolates)N/A111 - 14,240 researchgate.net
T. evansi (pony isolate)276.4147.21 researchgate.net
T. evansi (reference control)N/A7.493 µg/mL nih.gov
T. b. evansi (various isolates)N/ANot specified nih.gov

These values highlight the broad range of quinapyramine susceptibility observed across different Trypanosoma isolates, underscoring the importance of strain-specific testing.

Time-Course Studies of Parasite Viability and Growth Inhibition

Time-course studies are essential for understanding the kinetics of quinapyramine's trypanocidal effect. By monitoring parasite viability or growth over extended periods after drug exposure, researchers can determine the duration of drug action and the rate at which inhibition occurs.

In one study, quinapyramine sulfate (B86663) (QS) at 10 µg/mL demonstrated complete suppression of T. evansi parasites within 24 hours of incubation nih.gov.

Another investigation noted that for quinapyramine, the percentage of live cells in a T. evansi culture remained above 50% after 72 hours of incubation researchgate.net. This suggests that the rate and extent of parasite killing can vary significantly depending on the specific isolate and experimental conditions.

Table 2: Quinapyramine Time-Course Parasite Inhibition

Time Point (h)Parasite Viability/Growth InhibitionReference
24Complete suppression (at 10 µg/mL QS) nih.gov
72>50% live cells researchgate.net

Mammalian Cell Line Models for Investigating Cellular Interactions

Mammalian cell lines serve as valuable in vitro models to assess the potential impact of quinapyramine on host cells, including its effects on cellular metabolism and DNA integrity. This is crucial for understanding the drug's safety profile and potential host-related side effects, although direct data for quinapyramine itself on host cell metabolism and DNA integrity is limited in the provided snippets, with most studies focusing on nanoparticle formulations.

Evaluation of Quinapyramine Effects on Host Cell Metabolism and DNA Integrity

While specific studies detailing quinapyramine's direct impact on mammalian cell metabolism or DNA integrity are not extensively detailed in the provided search results, research on quinapyramine sulfate-loaded nanoparticles (QS-NPs) suggests a favorable safety profile for these formulations.

Studies involving QS-NPs indicated that they were "absolutely risk-free at effective as well as many times higher doses" in mammalian cells, and were "much less toxic" compared to QS alone researchgate.netresearchgate.net. This suggests that the nanoparticle formulation may mitigate potential host cell toxicity associated with the drug.

However, direct investigations into how quinapyramine itself, without encapsulation, affects host cell metabolic pathways or causes DNA damage in standard mammalian cell lines are not clearly elucidated in the provided literature. General research on cell culture highlights that various compounds can influence cellular functions, including drug metabolism nih.gov.

Co-culture Systems for Simulating Host-Parasite Dynamics under Quinapyramine Exposure

Co-culture systems, which involve growing different cell types together, are designed to mimic the complex interactions observed in vivo between hosts and parasites nih.gov. These systems can offer a more biologically relevant environment for testing drug efficacy and understanding host-parasite dynamics. However, specific research utilizing co-culture systems to evaluate quinapyramine's effects on host-parasite interactions is not detailed in the provided search results. General principles of co-culture systems involve examining cell-cell and cell-environment interactions to understand communication and biological responses nih.gov.

Applications of Molecular Biology Techniques (e.g., qPCR) in In Vitro Research

Molecular biology techniques, particularly quantitative polymerase chain reaction (qPCR), are instrumental in elucidating the molecular mechanisms underlying quinapyramine's action. qPCR allows for the precise measurement of gene expression levels, providing insights into how the drug affects parasite biology.

Studies using qPCR have investigated the alteration in messenger RNA (mRNA) expression of various genes in Trypanosoma evansi upon exposure to quinapyramine methyl sulphate (QPS) at its IC50 concentration researchgate.net. These investigations revealed significant changes in the expression of several key genes.

For instance, genes such as trans-sialidase, ESAG8, ribonucleotide reductase I, ornithine decarboxylase, topoisomerase II, and casein kinase I were significantly up-regulated after QPS exposure. Conversely, arginine kinase 1 and calcium ATPase I showed highly significant down-regulation researchgate.net.

Furthermore, molecular techniques like RT-PCR have been employed to study the genetic basis of quinapyramine resistance in Trypanosoma brucei evansi, identifying potential genetic markers involved in resistance mechanisms nih.gov.

Table 3: Gene Expression Changes in T. evansi upon Quinapyramine Exposure

GeneChange in Expressionp-valueTime Point (h)Reference
Trans-sialidaseUp-regulation< 0.000112, 24, 48 researchgate.net
ESAG8Up-regulation< 0.002112, 24, 48 researchgate.net
Ribonucleotide reductase IUp-regulation< 0.000112, 24, 48 researchgate.net
Ornithine decarboxylaseUp-regulation< 0.000112, 24, 48 researchgate.net
Topoisomerase IIUp-regulation< 0.002112, 24, 48 researchgate.net
Casein kinase IUp-regulation< 0.002112, 24, 48 researchgate.net
Arginine kinase 1Down-regulation< 0.000112, 24, 48 researchgate.net
Calcium ATPase IDown-regulation< 0.000112, 24, 48 researchgate.net

These findings suggest that quinapyramine may exert its trypanocidal effects by disrupting critical metabolic and cellular processes within the parasite, as reflected in the altered gene expression profiles.

Environmental Research Considerations for Quinapyramine

Environmental Fate and Degradation Pathways of Quinapyramine (B1195588) and its Metabolites

The environmental fate of a compound describes its journey and transformation within various environmental compartments. This includes processes such as biodegradation and abiotic transformation.

Biodegradation refers to the breakdown of chemical substances by microorganisms, while abiotic transformation encompasses processes like hydrolysis and photolysis. Specific research detailing the biodegradation pathways of Quinapyramine in environmental matrices such as soil and water was not identified within the provided search results. While studies have indicated that Quinapyramine sulfate (B86663) can interfere with ribosomal RNA synthesis or lead to its degradation within the target parasite in vitro nih.govpreprints.org, these findings describe cellular mechanisms rather than environmental degradation processes.

Similarly, specific abiotic transformation pathways for Quinapyramine, such as hydrolysis or photolysis, were not detailed in the retrieved literature. Research on other compounds, like kresoxim-methyl (B120586) and aminopyralid, highlights the complexity of abiotic degradation, influenced by factors like pH, sunlight, and the presence of natural substances nih.govepa.gov. However, direct experimental data on these processes for Quinapyramine is lacking in the provided search results.

Persistence is a critical factor in environmental risk assessment, often quantified by half-life (DT50) values, which indicate the time required for a substance to degrade by half. Specific data on the persistence, such as DT50 values, of Quinapyramine in soil, water, or other environmental compartments were not found in the provided search results. Without such data, it is challenging to directly assess how long Quinapyramine might remain in the environment after its release.

ParameterDescriptionTypical UnitsRelevance to Environmental FateQuinapyramine Data Availability
DT50 (Soil)Half-life in soil; time for 50% of the substance to degrade.DaysIndicates persistence in terrestrial environments.Not specified in provided search results.
DT50 (Water)Half-life in water; time for 50% of the substance to degrade.DaysIndicates persistence in aquatic environments.Not specified in provided search results.
DT50 (Aquatic Metabolism)Half-life under aerobic aquatic conditions.DaysIndicates persistence in water bodies with microbial activity.Not specified in provided search results.

Sorption and Leaching Characteristics of Quinapyramine in Soil and Aquatic Systems

Sorption describes the process by which a chemical binds to soil or sediment particles, while leaching refers to its movement through the soil profile, potentially reaching groundwater. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict a chemical's mobility in soil and its tendency to sorb to organic matter nih.govchemsafetypro.comecetoc.org. Higher Koc values generally indicate stronger sorption to soil organic matter and, consequently, lower mobility and reduced leaching potential chemsafetypro.comecetoc.org.

Specific Koc values for Quinapyramine were not identified in the provided search results. Therefore, an assessment of its sorption and leaching characteristics based on this parameter cannot be directly performed using the available information. The mobility of a compound is also influenced by its water solubility, soil type, pH, and environmental conditions such as rainfall nih.govwa.gov.

ParameterDescriptionTypical UnitsRelevance to Environmental FateQuinapyramine Data Availability
KocOrganic Carbon-Water Partition Coefficient; measures the tendency of a chemical to sorb to soil organic matter.L/kg or L/kg OCHigher Koc indicates stronger sorption and lower mobility/leaching potential.Not specified in provided search results.
Leaching PotentialThe likelihood of a pesticide moving through soil to groundwater.Qualitative (e.g., High, Medium, Low) or quantitative indices.Assesses the risk of groundwater contamination.Not directly assessed due to lack of specific Koc data for Quinapyramine.

Research on Quinapyramine Residues in Non-Target Organisms within Academic Contexts

The presence of chemical residues in non-target organisms is a significant concern in environmental toxicology. While regulatory frameworks address residues in food products, academic research focuses on broader ecological impacts. Food Safety and Standards regulations in some regions list Quinapyramine with specific residue limits in edible animal tissues, fats, and milk fssai.gov.in. This indicates that monitoring for Quinapyramine residues in food-producing animals is a practice, suggesting its potential presence in animal tissues.

However, specific academic research detailing the detection, accumulation, or effects of Quinapyramine residues in environmental non-target organisms, such as earthworms in soil ecosystems or various species in aquatic environments, was not identified within the provided search results. Studies on earthworms highlight their role in soil remediation and their potential to accumulate or transform substances mdpi.comucanr.eduumn.edu, and research on aquatic environments often investigates the presence of various chemical contaminants nih.govmdpi.com. Nevertheless, direct studies on Quinapyramine residues in these non-target environmental organisms are not detailed in the retrieved literature.

Non-Target Organism GroupType of Study/Data SoughtRelevance to Environmental RiskQuinapyramine Data Availability
Soil Organisms (e.g., Earthworms)Residue levels in tissues, bioaccumulation factors (BAF), effects on organism health.Assess direct toxicity and biomagnification potential in terrestrial food webs.Not specified in provided search results.
Aquatic Organisms (e.g., Fish, Invertebrates, Algae)Residue levels in tissues, bioconcentration factors (BCF), ecotoxicity data (LC50, NOAEL).Assess direct toxicity, bioaccumulation, and potential disruption of aquatic ecosystems.Residue limits in animal tissues are regulated fssai.gov.in, but specific academic studies on environmental aquatic organisms were not found.
Microorganisms (Soil/Water)Impact on microbial community structure and function, degradation rates.Evaluate effects on essential ecosystem processes like nutrient cycling.Not specified in provided search results.

Compound Names Mentioned:

Quinapyramine

Kresoxim-methyl

Aminopyralid

Picoxystrobin

Fipronil

6PPD-Q

Comparative Academic Investigations of Quinapyramine and Other Trypanocides

Comparative Analysis of Molecular Mechanisms with Other Trypanocidal Agents

The precise molecular mechanism of quinapyramine (B1195588) has been a subject of investigation, and while not fully elucidated, research points towards interference with nucleic acid synthesis and mitochondrial function. Unlike trypanocides that act immediately, quinapyramine, along with homidium and suramin, exhibits a delayed onset of action. nih.govshewaya.com These agents produce their trypanocidal effect in vivo only after a latent period of 24 hours or more, during which the trypanosomes may continue to multiply. nih.govshewaya.com This has led to the hypothesis that these compounds combine with a receptor on the trypanosome and block a biochemical system responsible for producing a substance essential for cell division. nih.govshewaya.com The parasite is thought to have a store of this substance, and only when it is depleted does cell division cease. nih.govshewaya.com

Quinapyramine's action appears to be centered within the parasite's mitochondria. Studies indicate it interferes with DNA synthesis and suppresses cytoplasmic ribosomal activity in the mitochondria. nih.gov Confocal microscopy has shown that quinapyramine co-localizes with mitochondrial stains. myeventflo.com Furthermore, its uptake into the trypanosome is at least partially mediated by the P2 adenosine (B11128) transporter, as knock-out strains for this transporter showed a two-fold higher EC50 (half-maximal effective concentration) for quinapyramine. myeventflo.com

In comparison, other trypanocidal agents operate through different primary mechanisms. The diamidines, such as diminazene (B1218545) aceturate and pentamidine, are known to bind to the kinetoplast DNA (kDNA), a network of circular DNA inside the mitochondrion. slideshare.net Diminazene binds rapidly to complementary DNA strands, interfering with DNA formation and parasite replication. slideshare.net Pentamidines create cross-links between adenine (B156593) bases in the adenine-thymine-rich regions of DNA and can inhibit mitochondrial type II topoisomerase. nih.gov Suramin, a polysulfonated naphthylamine, is understood to suppress ATP generation during the glycolytic pathway. frontiersin.org The phenanthridines, including homidium and isometamidium (B1672257), act by causing a breakdown of the kinetoplast network. nih.govfrontiersin.org

Trypanocidal AgentPrimary Proposed Molecular MechanismOnset of Action
Quinapyramine Interferes with mitochondrial DNA synthesis and ribosomal activity; inhibits P2 adenosine transporter. nih.govmyeventflo.comDelayed (≥24 hours) nih.govshewaya.com
Diminazene Aceturate Binds to kinetoplast DNA, interfering with DNA formation and replication. slideshare.netImmediate nih.govshewaya.com
Isometamidium Chloride Causes breakdown of the kinetoplast network; modifies mitochondrial membrane. slideshare.netfrontiersin.orgNot specified
Homidium (Ethidium) Intercalates into DNA, leading to breakdown of the kinetoplast network. nih.govfrontiersin.orgDelayed (≥24 hours) nih.govshewaya.com
Suramin Suppresses ATP generation via inhibition of the glycolytic pathway. frontiersin.orgDelayed (≥24 hours) nih.govshewaya.com
Pentamidine Cross-links DNA in AT-rich regions; inhibits mitochondrial type II topoisomerase. nih.govImmediate nih.govshewaya.com

Comparative In Vitro Biological Activity Assessments of Quinapyramine and Related Compounds

In vitro assessment methods are crucial for screening new compounds and understanding the mechanisms of drug action and resistance. Studies comparing quinapyramine to other trypanocides in controlled laboratory settings have provided valuable data on its biological activity.

The efficacy of quinapyramine has been shown to be stable in drug-resistant trypanosome strains maintained in vitro. A Trypanosoma brucei brucei stock resistant to diminazene aceturate, isometamidium chloride, quinapyramine sulfate (B86663), and Mel B showed little change in drug sensitivity after extended in vitro propagation in the absence of the drugs. nih.gov This indicates that the resistance mechanisms are stable.

Recent research has focused on enhancing the biological activity of quinapyramine through novel formulations. Nanoformulations of quinapyramine sulphate have demonstrated significantly enhanced trypanocidal activity compared to the free drug. nrce.gov.inbohrium.com These quinapyramine-loaded nanoparticles were shown to kill Trypanosoma evansi parasites at much lower concentrations in vitro. nrce.gov.inbohrium.com One study found that quinapyramine sulphate-loaded sodium alginate nanoparticles were spherical, under 60 nm in size, and showed high encapsulation efficiency (96.48%). bohrium.com These formulations exhibit an initial burst release followed by a slower, sustained release of the drug. bohrium.com This enhanced efficacy and sustained release profile suggest that nanoformulations could improve the therapeutic effect of quinapyramine. researchgate.net

Comparative in vivo studies support these findings, demonstrating quinapyramine's high efficacy relative to other drugs. In a study on Thoroughbred horses infected with T. evansi, quinapyramine sulphate showed 100% efficacy by day 21, which was significantly higher than isometamidium chloride (95.83% efficacy) and diminazene aceturate (75% efficacy). cabidigitallibrary.org The lower efficacy of diminazene aceturate in some studies has been attributed to the development of resistance. cabidigitallibrary.org

Compound/FormulationTarget OrganismKey In Vitro FindingSource(s)
Quinapyramine Sulfate T. brucei brucei (drug-resistant stock)Resistance was stable during long-term in vitro cultivation without drug pressure. nih.gov
Quinapyramine-loaded Nanoparticles T. evansiKilled parasites at much lower concentrations than the free drug. nrce.gov.inbohrium.com
QS-loaded Sodium Alginate NPs T. evansiHigh encapsulation efficiency (96.48%) with sustained drug release. bohrium.com

Methodological Comparisons in Trypanocidal Research with Reference to Quinapyramine

A critical aspect of trypanocidal research is determining whether in vitro results can reliably predict in vivo outcomes. For trypanosomes, a strong correlation has been observed. One study demonstrated that the response of both drug-resistant and drug-sensitive T. b. brucei to diminazene in vitro correlated well with their sensitivity patterns in vivo, supporting the use of in vitro techniques to study drug resistance. nih.gov Similarly, research on quinapyramine's effectiveness against T. b. evansi found a positive parabolic correlation between the effective dosages determined by in vivo and in vitro methods. nih.gov

Methodological advancements in analytical chemistry have also been crucial for trypanocidal research. The development of sensitive High-Pressure Liquid Chromatography (HPLC) methods has significantly improved the ability to detect and quantify drugs like quinapyramine, homidium, and isometamidium in bovine serum or plasma. nih.gov These methods offer detection limits between 3 and 20 ng per ml of serum, representing a significant improvement in sensitivity over previous analytical procedures and providing new tools for pharmacokinetic studies. nih.gov

Modern drug discovery now integrates a multidisciplinary approach, moving beyond traditional screening. The completion of trypanosomatid genome projects allows for the use of bioinformatics and proteomics to identify and validate potential drug targets, a process known as rational drug design. nih.gov This approach aims to find targets that are essential to the parasite but divergent from host proteins, paving the way for more selective and effective therapies. nih.gov

Future Directions and Research Challenges in Quinapyramine Science

Elucidation of Ambiguous Molecular and Genetic Mechanisms of Quinapyramine (B1195588) Action and Resistance

The precise molecular and genetic mechanisms underpinning quinapyramine's action against trypanosomes remain incompletely understood, presenting a significant research challenge. While it is known to interfere with metabolic processes, including DNA synthesis and the suppression of cytoplasmic ribosomal activity in mitochondria, the exact targets and pathways are not fully elucidated frontiersin.orgontosight.ai. Hypotheses suggest interference with nucleic acid synthesis and inhibition of cytoplasmic ribosomes, thereby affecting protein synthesis nih.gov. The dicationic and aromatic nature of quinapyramine also suggests potential mitochondrial accumulation, similar to phenanthridines and bis-benzamidines nih.gov.

Research into quinapyramine resistance is equally complex. While resistance is often associated with variations in the parasite's mitochondrial membrane potential, the exact genetic underpinnings are still being investigated frontiersin.org. Some studies suggest that resistance may involve changes in the parasite's surface, affecting drug penetration, or alterations in the target enzymes that render them insusceptible to quinapyramine's action fao.org. Specifically, a link has been proposed between quinapyramine resistance and alterations in the P2/TbAT1 transporter, a key component in the uptake of diamidine drugs preprints.orgnih.gov. Loss or downregulation of the P2/TevAT1 gene has been observed in quinapyramine-resistant Trypanosoma evansi isolates, indicating a potential role for this transporter in quinapyramine accumulation and action preprints.orgnih.govannals-parasitology.eu. Further research is needed to definitively establish the genetic mutations or gene expression changes responsible for quinapyramine resistance and to understand how these mechanisms might lead to cross-resistance with other trypanocidal drugs researchgate.netcabidigitallibrary.orgasm.org.

Development of Advanced Quinapyramine Formulations for Enhanced Pharmacological Attributes

The development of advanced formulations for quinapyramine is crucial for improving its pharmacological attributes, including efficacy, duration of action, and potentially reducing toxicity. Current formulations, while effective, may benefit from novel delivery systems that can enhance drug penetration, prolong release, and improve target specificity.

Research efforts are exploring the creation of quinapyramine sulfate-loaded lipidic nanoparticles. These nanocarriers aim to reduce the required drug dose, mitigate toxic effects, and ensure a sustained release of the active compound researchgate.net. The rationale behind nanoparticle formulation is to create a depot effect at the injection site, allowing for a more gradual and prolonged drug release into the bloodstream nawanlab.com. This sustained release can provide a longer-lasting therapeutic and prophylactic effect against trypanosome infections nawanlab.com. Furthermore, targeted delivery systems, such as those leveraging the high rate of surface coat recycling via endocytosis in African trypanosomes, present an avenue for selective drug delivery to the parasite researchgate.net. Such advanced formulations could lead to improved pharmacokinetic profiles and therapeutic outcomes.

Identification and Characterization of Novel Molecular Targets for Quinapyramine Action

Identifying and characterizing novel molecular targets for quinapyramine action is essential for a deeper understanding of its antiparasitic effects and for developing new therapeutic strategies. While quinapyramine is known to disrupt energy production and interfere with DNA synthesis, pinpointing specific enzymes or pathways that are critically inhibited by the drug could reveal new avenues for drug development or combination therapies.

Studies investigating gene expression changes in Trypanosoma evansi exposed to quinapyramine methyl sulphate (QPS) have identified potential targets. For instance, significant down-regulation of arginine kinase 1 and calcium ATPase I mRNA was observed, suggesting these enzymes might be involved in quinapyramine's trypanocidal activity nih.gov. Conversely, other genes like trans-sialidase, ESAG8, ribonucleotide reductase I, ornithine decarboxylase, topoisomerase II, and casein kinase I showed significant up-regulation, indicating complex cellular responses to the drug nih.gov. Further research employing transcriptomics and proteomics could systematically map the molecular targets and pathways affected by quinapyramine, providing a more comprehensive picture of its mechanism of action.

Strategies for Overcoming Drug Resistance in Trypanosome Populations

Drug resistance is a major impediment to the effective control of trypanosomiasis, and quinapyramine is no exception. Strategies to overcome or circumvent quinapyramine resistance are critical for its continued utility. Understanding the genetic and molecular basis of resistance is the first step in developing effective countermeasures frontiersin.orgpreprints.orgresearchgate.netcabidigitallibrary.orgasm.org.

One approach involves identifying and targeting the specific transporters responsible for drug uptake, such as the P2/TbAT1 transporter, which has been implicated in resistance to diamidines and potentially quinapyramine preprints.orgnih.govannals-parasitology.eu. Developing drugs that bypass or are not substrates for these resistance mechanisms, or developing strategies to inhibit these transporters in resistant strains, could be effective. Furthermore, the observed cross-resistance between quinapyramine and other trypanocides like diminazene (B1218545), isometamidium (B1672257), and homidium highlights the need for careful drug rotation and combination therapies fao.orgresearchgate.netcabidigitallibrary.orgasm.org. Research into combination therapies that synergistically target different pathways or overcome specific resistance mechanisms is a promising direction. Understanding the evolutionary dynamics of resistance development in trypanosome populations, influenced by factors like drug pressure and parasite genetics, is also crucial for designing sustainable control strategies cabidigitallibrary.org.

Integration of Computational Chemistry and Artificial Intelligence in Quinapyramine Drug Discovery

The integration of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate and enhance quinapyramine drug discovery and development. These technologies can aid in understanding structure-activity relationships (SAR), predicting drug properties, identifying novel targets, and designing new analogues with improved profiles.

Computational methods can be employed to model the interaction of quinapyramine and its potential analogues with trypanosomal targets, predicting binding affinities and efficacy annals-parasitology.euresearchgate.net. AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds or to predict resistance patterns. For instance, machine learning models could be trained on existing data to predict the likelihood of resistance development for new quinapyramine derivatives or to identify molecular features associated with enhanced activity or reduced toxicity. Cheminformatics approaches can also help in designing libraries of quinapyramine analogues with tailored properties for improved pharmacological attributes, such as solubility, stability, and bioavailability.

Exploration of Quinapyramine Analogues for Expanded Biological Activity Profiles

The exploration of quinapyramine analogues represents a key strategy for expanding its biological activity profile and addressing limitations of the parent compound. By systematically modifying the chemical structure of quinapyramine, researchers can aim to enhance its efficacy against a broader spectrum of trypanosome species, improve its safety profile, or even uncover novel therapeutic applications beyond trypanosomiasis.

Q & A

Q. Q. How can researchers ensure reproducibility in studies involving Quinapyramine-resistant T. evansi strains?

  • Methodological Answer : Adhere to the FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Strain banking : Deposit resistant isolates in international repositories (e.g., ATCC) with metadata on induction protocols.
  • Detailed protocols : Publish step-by-step methodologies for resistance induction and validation, including QC criteria (e.g., minimum fold-resistance thresholds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;chloride;hydrochloride
Reactant of Route 2
6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;chloride;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.